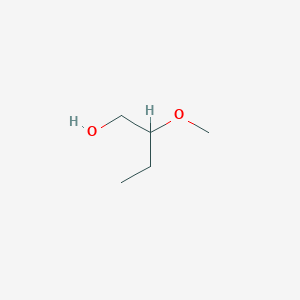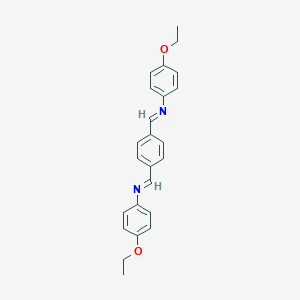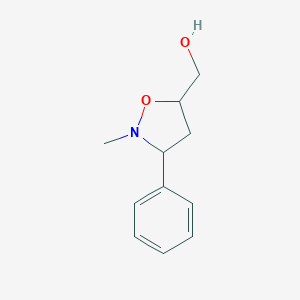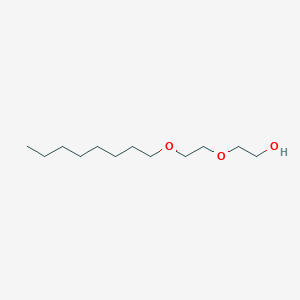
4,4'-三亚甲基二吡啶
描述
4,4'-Trimethylenedipyridine (4,4'-TMD) is a synthetic organic compound that has a wide range of applications in the scientific and medical fields. It is a colorless crystalline solid that is soluble in organic solvents, such as ethanol and dimethyl sulfoxide (DMSO). 4,4'-TMD is used as a ligand in coordination chemistry and as a reagent in organic synthesis. It is also an important intermediate in the synthesis of other compounds, such as the antidiabetic drug metformin. In addition, 4,4'-TMD has recently been studied for its potential biological and physiological effects.
科学研究应用
N-甲基亚胺的合成
TMDP 作为一种安全且绿色的催化剂,已被用于合成各种N-甲基亚胺 . 这些化合物是有机化学中的通用支架,作为制药、农用化学品和染料生产中的中间体。 使用 TMDP 提供了一种实用的简便合成路线,在 85°C 下运行,并表现出高热稳定性、低毒性和在水和乙醇等绿色溶剂中的良好溶解性 .
均相催化
在均相催化领域,TMDP 由于其受体/供体氢键特性而充当高效催化剂 . 这种特性在需要精细平衡电子效应的反应中特别有利,例如席夫碱的形成,席夫碱在各种有机化合物的开发中具有重要价值 .
绿色化学应用
TMDP 的高热稳定性和宽液体温度范围使其成为在较高温度下进行有机反应中哌啶的有希望的替代品 . 它的使用符合绿色化学的原则,旨在减少废物产生并避免使用有害溶剂 .
溶剂效应研究
TMDP 已被用作配体来研究溶剂对氧化还原活性自组装体系的正式电位的溶剂效应 . 了解这些效应对于在电化学和材料科学中设计更有效和更稳定的氧化还原体系至关重要。
传统有机溶剂的替代品
关于 TMDP 的研究包括其作为传统有机溶剂替代品的潜力 . 它的特性使其适合用于离子液体 (ILs) 和深共熔溶剂 (DESs),它们作为更安全、更可持续的各种有机转化的选择越来越受到关注 .
无溶剂化学工艺
安全和危害
4,4’-Trimethylenedipyridine is harmful if swallowed, in contact with skin, or if inhaled. It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is classified as Acute Tox. 4 Dermal, Acute Tox. 4 Inhalation, Acute Tox. 4 Oral, Eye Irrit. 2, Skin Irrit. 2, and STOT SE 3 .
未来方向
4,4’-Trimethylenedipyridine has been identified as a promising alternative for piperidine in organic reactions at higher temperatures due to its broad liquid range temperature, thermal stability, acceptor/donor hydrogen bond property, and other unique merits . It has been used as a safe and green catalyst in the synthesis of various N-methyl imines and coumarin derivatives . Future research may explore new applications of 4,4’-Trimethylenedipyridine .
作用机制
Target of Action
4,4’-Trimethylenedipyridine primarily targets the synthesis of N-methyl imines . N-methyl imines are versatile scaffolds in organic chemistry and are used in a variety of chemical reactions .
Mode of Action
4,4’-Trimethylenedipyridine acts as a catalyst in the synthesis of N-methyl imines . It facilitates the reaction by lowering the activation energy, thereby increasing the rate of the reaction .
Biochemical Pathways
The compound is involved in the synthesis of N-methyl imines . It catalyzes the reaction, leading to the formation of these versatile scaffolds. The downstream effects of this pathway include the production of various organic compounds that are crucial in chemical processes .
Result of Action
The primary result of 4,4’-Trimethylenedipyridine’s action is the synthesis of N-methyl imines . These compounds are versatile scaffolds in organic chemistry and can be used in a variety of chemical reactions .
Action Environment
The action of 4,4’-Trimethylenedipyridine is influenced by environmental factors such as temperature and solvent. The compound can act as a promising alternative for piperidine in organic reactions at higher temperatures due to its broad liquid range temperature, thermal stability, acceptor/donor hydrogen bond property, and other unique merits . Furthermore, it has good solubility in green solvents such as water and ethanol .
生化分析
Biochemical Properties
4,4’-Trimethylenedipyridine plays a significant role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It has been observed to act as a ligand in redox-active self-assembling systems, such as [Os(bpy)2(dipy)Cl]+, where it influences the formal potential of the system in different solvents . The compound’s ability to form stable complexes with metal ions and its thermal stability make it a valuable reagent in various biochemical applications. Additionally, 4,4’-Trimethylenedipyridine has been used as a catalyst in the synthesis of N-methyl imines, demonstrating its versatility in facilitating organic reactions .
Cellular Effects
The effects of 4,4’-Trimethylenedipyridine on cellular processes are multifaceted. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound’s interaction with redox-active systems can impact cellular redox states, thereby affecting signaling pathways that rely on redox-sensitive proteins. Furthermore, 4,4’-Trimethylenedipyridine’s role as a catalyst in organic reactions suggests that it may influence metabolic pathways by altering the availability of key intermediates and products .
Molecular Mechanism
At the molecular level, 4,4’-Trimethylenedipyridine exerts its effects through various binding interactions with biomolecules. It can form stable complexes with metal ions, which can then participate in redox reactions. This interaction is crucial for its role in redox-active self-assembling systems. Additionally, 4,4’-Trimethylenedipyridine’s ability to act as a catalyst in the synthesis of N-methyl imines involves the formation of hydrogen bonds and other non-covalent interactions that facilitate the reaction . These molecular interactions highlight the compound’s versatility and its potential to modulate biochemical processes.
Temporal Effects in Laboratory Settings
The stability and degradation of 4,4’-Trimethylenedipyridine over time are important considerations in laboratory settings. The compound has been reported to have high thermal stability and low toxicity, making it suitable for long-term studies . Its stability allows it to be used in various experimental conditions without significant degradation, ensuring consistent results. It is essential to monitor the compound’s stability and any potential degradation products to fully understand its long-term effects on cellular function.
Metabolic Pathways
4,4’-Trimethylenedipyridine is involved in various metabolic pathways, particularly those related to redox reactions. Its interaction with metal ions and participation in redox-active systems suggest that it may influence metabolic flux and metabolite levels. The compound’s role as a catalyst in organic reactions also indicates its potential to modulate metabolic pathways by altering the availability of key intermediates
Transport and Distribution
The transport and distribution of 4,4’-Trimethylenedipyridine within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound’s ability to form stable complexes with metal ions suggests that it may be transported through metal ion transporters. Additionally, its solubility in green solvents such as water and ethanol indicates that it can be distributed efficiently within biological systems
Subcellular Localization
The subcellular localization of 4,4’-Trimethylenedipyridine is determined by its interactions with specific targeting signals and post-translational modifications. The compound’s ability to form stable complexes with metal ions and participate in redox reactions suggests that it may localize to organelles involved in redox processes, such as mitochondria. Additionally, its role as a catalyst in organic reactions indicates that it may be localized to regions of the cell where these reactions occur
属性
IUPAC Name |
4-(3-pyridin-4-ylpropyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2/c1(2-12-4-8-14-9-5-12)3-13-6-10-15-11-7-13/h4-11H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGNCVVRIKNGJHQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1CCCC2=CC=NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6044852 | |
| Record name | 4,4'-Propane-1,3-diyldipyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6044852 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder | |
| Record name | Pyridine, 4,4'-(1,3-propanediyl)bis- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Solubility |
>29.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID57264470 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
17252-51-6 | |
| Record name | 1,3-Bis(4′-pyridyl)propane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17252-51-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,4'-Trimethylenedipyridine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017252516 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4,4'-Trimethylenedipyridine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42785 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Pyridine, 4,4'-(1,3-propanediyl)bis- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 4,4'-Propane-1,3-diyldipyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6044852 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,4'-(propane-1,3-diyl)dipyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.516 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4,4'-TRIMETHYLENEDIPYRIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/46E636572H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of 4,4'-trimethylenedipyridine?
A1: The molecular formula of 4,4'-trimethylenedipyridine is C13H14N2. Its molecular weight is 198.26 g/mol.
Q2: How does 4,4'-trimethylenedipyridine typically interact with metal centers?
A2: 4,4'-Trimethylenedipyridine usually acts as a bridging ligand, coordinating to metal centers through its two nitrogen atoms. This bridging action can result in the formation of various structures, including 1D chains, 2D sheets, and 3D frameworks. [ [, , , , , , , ] ]
Q3: Can you give an example of a specific metal-organic framework (MOF) structure formed using 4,4'-trimethylenedipyridine?
A3: Researchers have synthesized a homochiral MOF using cobalt, D-camphorates, and 4,4'-trimethylenedipyridine. This MOF, denoted as [Co2(D-cam)2(TMDPy)], possesses a non-interpenetrating primitive cubic net structure and has shown promise as a chiral stationary phase in high-performance liquid chromatography (HPLC). [ [] ]
Q4: What role does 4,4'-trimethylenedipyridine play in the stability of metal-organic frameworks (MOFs)?
A4: The flexible trimethylene spacer in 4,4'-trimethylenedipyridine allows for conformational adjustments within the MOF structure, potentially enhancing its stability. This flexibility can be particularly important when incorporating guest molecules into the MOF pores. [ [, ] ]
Q5: Are there examples of 4,4'-trimethylenedipyridine-based materials exhibiting water stability?
A5: Yes, researchers have successfully synthesized water-stable low-dimensional hybrid lead halide perovskites using 4,4'-trimethylenedipyridinium as the A-site cation. The protonated form of 4,4'-trimethylenedipyridine exhibits long-range cation-π stacking interactions, contributing to the perovskite's remarkable water stability even after six months of continuous water treatment. [ [] ]
Q6: Has 4,4'-trimethylenedipyridine been used in catalytic applications?
A6: Yes, 4,4'-trimethylenedipyridine has been explored as a modifier in zeolite catalysts for the dehydration of methyl lactate to acrylic acid and methyl acrylate. Impregnating Na-FAU zeolite with 4,4'-trimethylenedipyridine at a specific loading resulted in a high dehydration selectivity of 96 ± 3% over an extended time on stream, demonstrating its potential in heterogeneous catalysis. [ [] ]
Q7: Have computational methods been used to study 4,4'-trimethylenedipyridine-containing systems?
A7: Yes, density functional theory (DFT) calculations have been employed to understand the formation of metalacages using 4,4'-trimethylenedipyridine as a bridging ligand with tetracopper(I) complexes. These calculations provided insights into the structural preferences and stability of the resulting metalacages. [ [] ]
Q8: How does the structure of 4,4'-trimethylenedipyridine influence its coordination behavior?
A8: The flexibility of the trimethylene spacer in 4,4'-trimethylenedipyridine is crucial for its ability to adopt various conformations and bridge metal centers with different coordination geometries. This flexibility contributes to the structural diversity observed in 4,4'-trimethylenedipyridine-based coordination polymers. [ [, , , , , , , , ] ]
Q9: Are there studies comparing the effects of different bridging ligands, including 4,4'-trimethylenedipyridine, on the properties of coordination polymers?
A9: Yes, researchers have investigated the impact of different dipyridine ligands, including 4,4'-trimethylenedipyridine, on the properties of MnII/CoII-terephthalate frameworks. These studies have examined how the length and flexibility of the bridging ligand influence the framework structure, magnetic behavior, and thermal stability. [ [] ]
Q10: Are there specific formulation strategies for improving the stability or solubility of 4,4'-trimethylenedipyridine-based materials?
A10: While specific formulation strategies for 4,4'-trimethylenedipyridine itself are not extensively discussed in the provided research, the choice of solvent and reaction conditions significantly influences the resulting structure and properties of 4,4'-trimethylenedipyridine-containing materials. [ [, , , , , , , , ] ] For example, supercritical CO2 has been successfully used as an eco-efficient solvent for preparing copper(II) one-dimensional MOFs with 4,4'-trimethylenedipyridine, achieving high yields and demonstrating the impact of solvent choice on synthesis. [ [] ]
Q11: What analytical techniques are commonly used to characterize 4,4'-trimethylenedipyridine-containing materials?
A11: A range of techniques is employed, including: * Single-crystal X-ray diffraction: This technique provides detailed information about the crystal structure, including bond lengths, bond angles, and intermolecular interactions. [ [, , , , , , , , , , , , ] ] * Powder X-ray diffraction (PXRD): This method helps identify the crystalline phases present in a sample and assess its crystallinity. [ [, , , ] ] * Infrared (IR) spectroscopy: This technique provides information about the functional groups present in the compound and can be used to study intermolecular interactions like hydrogen bonding. [ [, , , , , , ] ] * Thermogravimetric analysis (TGA): TGA is used to study the thermal stability of materials and determine their decomposition temperatures. [ [, , , , , ] ] * Elemental analysis: This technique determines the percentage composition of elements in a compound, confirming its purity and composition. [ [, , , ] ] * UV-vis spectroscopy: This technique provides information about the electronic transitions within a molecule and can be used to study its optical properties. [ [, , ] ] * Fluorescence spectroscopy: Used to study the luminescent properties of materials, particularly their excitation and emission wavelengths. [ [, , , , ] ] * Electrochemical techniques: Such as cyclic voltammetry and chronoamperometry, are used to investigate the electron transfer properties of 4,4'-trimethylenedipyridine-containing complexes, particularly those involving metal centers. [ [, , , , ] ]
Q12: How does research on 4,4'-trimethylenedipyridine contribute to different scientific disciplines?
A12: Research on 4,4'-trimethylenedipyridine bridges several disciplines:
- Crystal Engineering: The compound's ability to direct the formation of specific supramolecular architectures contributes to our understanding of crystal packing and intermolecular interactions. [ [, , , , , , ] ]
- Coordination Chemistry: Studying its coordination modes with various metal centers provides insights into the synthesis of diverse metal-organic frameworks (MOFs) and coordination polymers with tailored properties. [ [, , , , , , , ] ]
- Materials Science: The development of 4,4'-trimethylenedipyridine-based materials, including porous MOFs and luminescent coordination polymers, has implications for applications in gas storage, separation, sensing, and light-emitting devices. [ [, , , , , , ] ]
- Catalysis: Exploring its use as a modifier in heterogeneous catalysts, such as those for dehydration reactions, expands the toolbox for designing efficient and selective catalytic systems. [ [] ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![Tetrahydropyrrolo[1,2-a]pyrazine-1,4,6(7H)-trione](/img/structure/B96680.png)








![2,3-Dimethylbenzo[e]benzimidazole](/img/structure/B96700.png)
![[2-(3-Methylphenyl)-1,3-thiazol-4-yl]acetic acid](/img/structure/B96701.png)

